molecular formula C10H17N3O4 B3392633 Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate CAS No. 1207175-50-5

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate

Cat. No.: B3392633
CAS No.: 1207175-50-5
M. Wt: 243.26 g/mol
InChI Key: QQYUOQBANBXSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is a heterocyclic compound known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate typically involves the Staudinger–aza-Wittig reaction. This method utilizes 5-acyl-4-(2-azidoethyl)-3,4-dihydropyrimidin-2(1H)-ones mediated by triphenylphosphine (PPh3). The starting material, N-(3-azido-1-tosylpropyl)urea, is prepared through a three-component condensation of 3-azidopropanal, p-toluenesulfinic acid, and urea in water .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: It can be reduced to yield tetrahydropyrimidines.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions include various derivatives of pyrimidinones and tetrahydropyrimidines, which can be further utilized in medicinal chemistry.

Mechanism of Action

The compound exerts its effects by upregulating miR-26b-5p, which in turn targets CDK8. This leads to the suppression of the NF-κB/p65 signaling pathway, promoting apoptosis and inhibiting cell proliferation . The molecular targets involved include apoptosis-associated proteins Bax and Bcl-2.

Comparison with Similar Compounds

Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate is unique due to its specific mechanism of action involving miR-26b-5p and CDK8. Similar compounds include:

Properties

IUPAC Name

4a,5,6,7,8,8a-hexahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione;propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.C3H6O2/c11-6-4-3-8-2-1-5(4)9-7(12)10-6;1-2-3(4)5/h4-5,8H,1-3H2,(H2,9,10,11,12);2H2,1H3,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYUOQBANBXSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)O.C1CNCC2C1NC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680902
Record name Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-50-5
Record name Propanoic acid--hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 2
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 3
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 4
Reactant of Route 4
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 5
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate
Reactant of Route 6
Hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.